1-(Cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one
Overview
Description
1-(Cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one is a complex organic compound that features a piperidinone core, a cyclohexylmethyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinone core, followed by the introduction of the cyclohexylmethyl group and the oxazole moiety. Key steps may include:
Formation of the Piperidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexylmethyl Group: This step often involves alkylation reactions using cyclohexylmethyl halides under basic conditions.
Attachment of the Oxazole Moiety: This can be done through condensation reactions involving oxazole derivatives and suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This can involve the replacement of functional groups with others, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole moiety may play a key role in binding to these targets, while the piperidinone core and cyclohexylmethyl group contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylmethyl)-2-methylcyclohexane: This compound shares the cyclohexylmethyl group but lacks the piperidinone and oxazole moieties.
1-Methylcyclohexene: This compound has a similar cyclohexane structure but differs in its functional groups.
Uniqueness
1-(Cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one is unique due to its combination of a piperidinone core, a cyclohexylmethyl group, and an oxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-20(13-16-8-10-19-24-16)14-18(23)9-5-11-21(17(18)22)12-15-6-3-2-4-7-15/h8,10,15,23H,2-7,9,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSQSBKZCVWNSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NO1)CC2(CCCN(C2=O)CC3CCCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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